

Voreloxin Efficacy in Preclinical In Vivo Tumor Models

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Compound Focus: Voreloxin Hydrochloride

CAS No.: 175519-16-1

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The following table summarizes the anti-tumor activity of Voreloxin from the referenced study. The models are categorized by tumor type for clarity. In these experiments, tumors were grown to approximately 150 mm³ before treatment, and activity was measured by the tumor growth inhibition rate (IR). A single intravenous dose of Voreloxin at 20 mg/kg was a common regimen [1].

Tumor Category	Specific Model	Model Type	Reported Efficacy (Tumor Growth Inhibition)
Solid Tumors	KB Nasopharyngeal Carcinoma	Xenograft	86% IR [1]
	Breast Cancer	Xenograft	Potent activity (63-88% IR range) [1]
	Ovarian Cancer	Xenograft	Potent activity (63-88% IR range) [1]
	Colon Cancer	Xenograft	Potent activity (63-88% IR range) [1]
	Lung Cancer	Xenograft	Potent activity (63-88% IR range) [1]

Tumor Category	Specific Model	Model Type	Reported Efficacy (Tumor Growth Inhibition)
	Gastric Cancer	Xenograft	Potent activity (63-88% IR range) [1]
	Melanoma	Xenograft	Potent activity (63-88% IR range) [1]
Hematologic Tumors	Hematologic Tumor Models (2 models)	Xenograft	Potent activity [1]
Drug-Resistant Models	Multidrug Resistant Models (3 models)	Xenograft	Potent activity [1]
Murine Syngeneic Models	Colon 26	Syngeneic	Potent activity [1]
	Lewis Lung Carcinoma	Syngeneic	Potent activity [1]
	M5076 Ovarian Sarcoma	Syngeneic	Potent activity [1]

Experimental Protocols for Key Studies

Understanding the methodology is crucial for evaluating experimental data. Here are the protocols from the core preclinical and mechanistic studies.

- **In Vivo Efficacy Study (Cancer Chemotherapy and Pharmacology, 2009) [1]**
 - **Animals and Models:** Mice were implanted with a panel of 16 xenograft and 3 syngeneic tumor models.
 - **Tumor Measurement:** Tumors were allowed to establish to ~150 mm³ before treatment initiation.
 - **Dosing:** Voreloxin was administered intravenously. A dose-escalation and schedule-finding study in the KB xenograft model established an optimal regimen of **20 mg/kg administered weekly for five doses**.
 - **Efficacy Assessment:** The primary metric was the tumor growth inhibition rate (IR), calculated as: $[1 - (\text{average tumor weight in treated group} / \text{average tumor weight in control group})]$

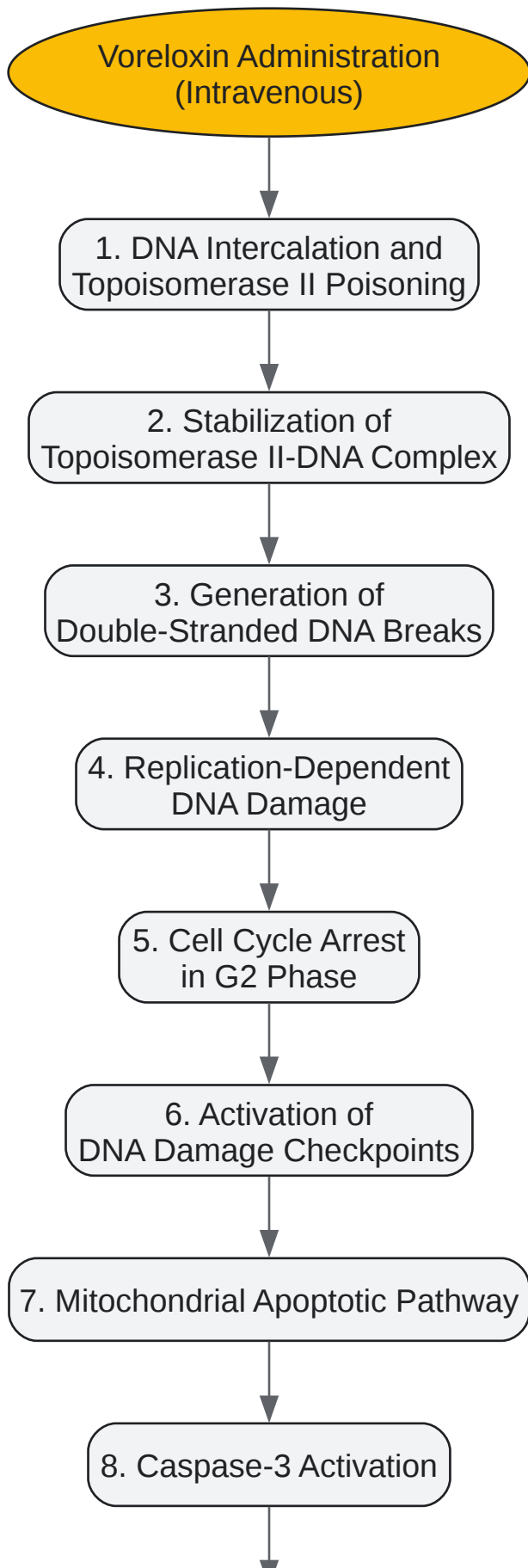
in control group)] x 100%. Induction of apoptosis in tumors was also evaluated by measuring caspase-3 activation.

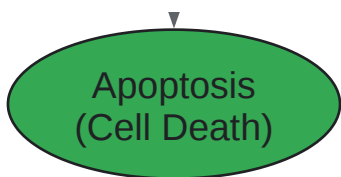
- **Mechanism of Action Study in AML (Haematologica, 2015) [2]**

- **Cell Culture:** Primary AML blasts and myeloid cell lines were maintained in RPMI-1640 medium supplemented with fetal bovine serum.
- **Cytotoxicity Assay (LD₅₀):** Cell viability was measured after 48 hours of Voreloxin exposure using an MTS assay. The lethal dose for 50% of cells (LD₅₀) was calculated.
- **Synergy Assay:** synergy with cytarabine was assessed by treating cells with each agent alone and in combination at a fixed ratio (1:2 Voreloxin:cytarabine). The Combination Index (CI) was calculated using the method of Chou and Talalay, where CI < 1 indicates synergy.
- **Apoptosis & Cell Cycle:** measured by Annexin V/propidium iodide staining and flow cytometry after 48-hour drug treatment. Caspase-3 activation was detected using a fluorescent substrate.
- **DNA Relaxation Assay:** Isolated topoisomerase II α was incubated with supercoiled pBR322 DNA and Voreloxin. Inhibition of Topo II activity prevents DNA relaxation, visualized by gel electrophoresis.

Voreloxin's Mechanism of Action and Signaling Pathway

Voreloxin is a first-in-class naphthyridine analog. Its mechanism involves DNA intercalation and inhibition of topoisomerase II, leading to replication-dependent, site-specific DNA damage [1] [2]. The sequence of events is outlined below.





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Key Research Insights for Voreloxin

- **Overcoming Drug Resistance:** Voreloxin demonstrated potent activity in tumor models with multidrug resistance, including those overexpressing P-glycoprotein (P-gp) or with reduced topoisomerase levels, as it is not a P-gp substrate [1].
- **Synergy in AML:** In vitro studies on Acute Myeloid Leukemia (AML) cells showed strong synergy between Voreloxin and cytarabine (mean Combination Index of 0.79), which supported subsequent clinical trials of this combination [2] [3].
- **p53-Independent Action:** Voreloxin was shown to be effective in p53-null cell lines, indicating its apoptosis-inducing mechanism does not rely on p53 signaling, a common resistance pathway in cancers [2].

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